REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][O:14][CH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][O:16]1.[CH:21]1([Mg]Br)[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1.S(=O)(=O)(O)O>O1CCCC1.[Li+].[Li+].[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]>[CH:21]1([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][O:14][CH:15]2[CH2:20][CH2:19][CH2:18][CH2:17][O:16]2)[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1 |f:4.5.6.7.8.9.10|
|
Name
|
cyclohexylmagnesium bromide
|
Quantity
|
39.6 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)[Mg]Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
catalyst
|
Smiles
|
[Li+].[Li+].[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]
|
Name
|
|
Quantity
|
57.8 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCCCCCCOC1OCCCC1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
with stirring under nitrogen streams
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction temperature at 10°-15° C
|
Type
|
STIRRING
|
Details
|
Thereafter, the reaction mixture is stirred for 7 hours at room temperature
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The undissolved substances are removed by filtration
|
Type
|
WASH
|
Details
|
the precipitates are washed with ethyl acetate
|
Type
|
WASH
|
Details
|
the resulting solution is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
an aqueous sodium bicarbonate solution and then water and is dried
|
Type
|
CUSTOM
|
Details
|
The solvent is removed by distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)CCCCCCCCCCCCOC1OCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |